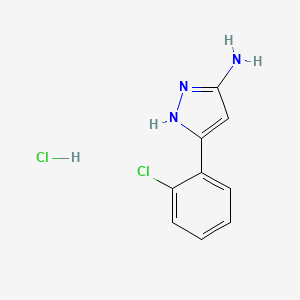
4-(2-Bromoethyl)aniline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromoethyl)aniline hydrobromide is an organic compound with the linear formula C8H11Br2N . It is a solid substance stored at room temperature under an inert atmosphere . It is used in various chemical reactions due to its unique properties .
Synthesis Analysis
The synthesis of this compound involves bromination reactions . A process for the preparation of 4-bromoaniline hydrobromides involves brominating an aniline hydrohalide in the presence of an inert organic solvent .Molecular Structure Analysis
The molecular structure of this compound is characterized by a linear formula C8H11Br2N . The molecule has a molecular weight of 280.99 .Physical And Chemical Properties Analysis
This compound is a solid substance stored at room temperature under an inert atmosphere . It has a molecular weight of 280.99 .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of all-para-brominated poly(N-phenyl-m-aniline)s, including 4-(2-Bromoethyl)aniline hydrobromide, has been achieved through a one-pot procedure. These compounds have been found to adopt helical structures, with their redox properties investigated using UV-vis and EPR measurements (Ito et al., 2002).
Bromination Techniques
- Aniline derivatives, including this compound, have been selectively brominated using molecular bromine adsorbed on zeolite 5A, which enhances yield and selectivity (Onaka & Izumi, 1984).
- A safe and environmentally friendly method for the bromination of anilines, including this compound, has been developed using pyridinium hydrobromide perbromide. This method allows for the selective production of mono-, di-, and tribrominated products (Reeves et al., 1998).
Application in Schiff Base Synthesis
- Schiff bases containing this compound have been synthesized, demonstrating potential for various chemical applications. The crystal structure and properties of these bases have been characterized, highlighting their potential use in material science and chemistry (Zeng Wu-lan, 2011).
Ultrasonic Degradation Studies
- The ultrasonic degradation of this compound in aqueous solutions has been studied, providing insights into the degradation kinetics and the influence of pH on these processes. Such studies are essential for understanding the environmental impact and degradation pathways of these compounds (Jiang, Pétrier, & Waite, 2002).
Bromination Catalysis
- This compound has been used in studies exploring mild and regioselective oxidative bromination techniques. Such research contributes to the development of more efficient and selective methods for the bromination of anilines (Roche, Prasad, Repič, & Blacklock, 2000).
Safety and Hazards
The safety information for 4-(2-Bromoethyl)aniline hydrobromide includes several hazard statements such as H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-(2-bromoethyl)aniline;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.BrH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4H,5-6,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKGESYYZKPQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

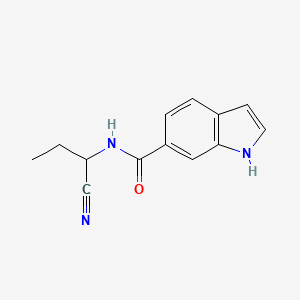
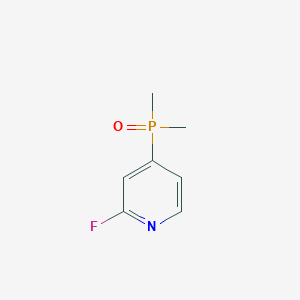
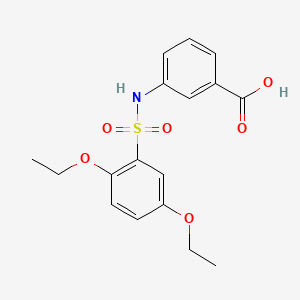
![1-[(4-Nitrophenoxy)methyl]benzotriazole](/img/structure/B2945066.png)
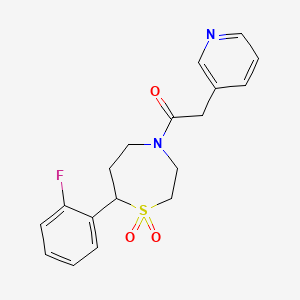
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2,2-diethoxyethyl)oxamide](/img/structure/B2945070.png)

![tert-butyl N-[(3R)-5,5-dimethyl-3-piperidyl]carbamate](/img/structure/B2945073.png)
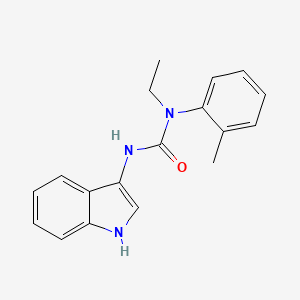
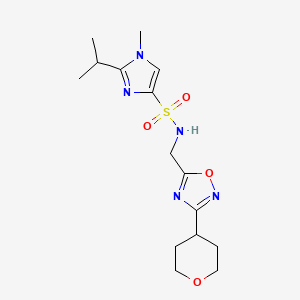
![N-(3-acetylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2945080.png)
![3,5-dimethoxy-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2945081.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2945082.png)
